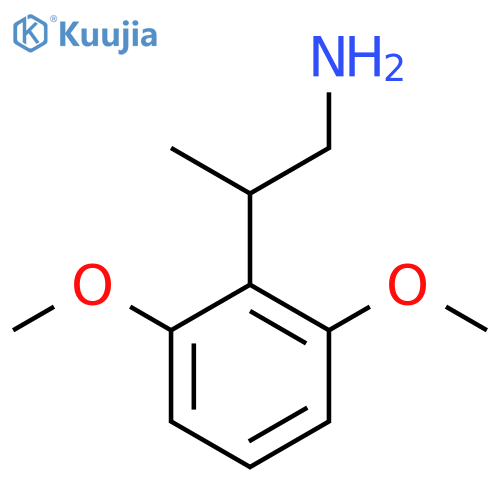Cas no 87896-55-7 (2-(2,6-dimethoxyphenyl)propan-1-amine)

87896-55-7 structure
商品名:2-(2,6-dimethoxyphenyl)propan-1-amine
2-(2,6-dimethoxyphenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-dimethoxyphenyl)propan-1-amine
- SCHEMBL11280900
- 87896-55-7
- EN300-1843158
-
- インチ: 1S/C11H17NO2/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8H,7,12H2,1-3H3
- InChIKey: ZNUVRZNROAIMTL-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=C(C=1C(C)CN)OC
計算された属性
- せいみつぶんしりょう: 195.125928785g/mol
- どういたいしつりょう: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-(2,6-dimethoxyphenyl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843158-2.5g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1843158-0.1g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1843158-5g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1843158-0.25g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1843158-5.0g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1843158-0.05g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1843158-10.0g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1843158-1g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1843158-0.5g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1843158-1.0g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 1g |
$1057.0 | 2023-06-02 |
2-(2,6-dimethoxyphenyl)propan-1-amine 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
87896-55-7 (2-(2,6-dimethoxyphenyl)propan-1-amine) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
